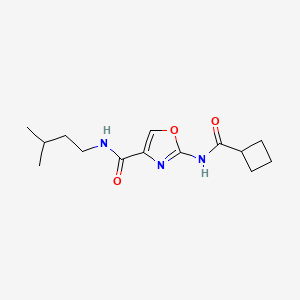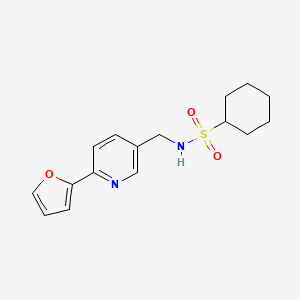
1-Benzyl-2-methyl-4-nitro-5-pyrrolidin-1-ylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-Benzyl-2-methyl-4-nitro-5-pyrrolidin-1-ylimidazole” is a complex organic molecule that contains several functional groups, including a benzyl group, a methyl group, a nitro group, a pyrrolidinyl group, and an imidazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives, which are part of this compound, can be synthesized from different cyclic or acyclic precursors . The synthesis often involves ring construction or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . This ring is likely to contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the pyrrolidine ring could undergo various transformations, including ring-opening reactions .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The development of synthetic methodologies for heterocyclic compounds, including imidazoles and benzimidazoles, has been a significant area of research. For instance, the synthesis of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives illustrates the chemical versatility and potential for creating novel compounds with tailored properties (A. Abdelhamid, A. M. Negm, Talaat M. S. Abdeen, 1988).
- Research into the synthesis of benzimidazole derivatives containing piperazine or morpholine skeletons demonstrates the interest in combining different heterocyclic frameworks to explore new functionalities and potential applications, especially as glucosidase inhibitors with antioxidant activity (M. Özil, Cansu Parlak, N. Baltaş, 2018).
Biological Activities
- Benzimidazole derivatives have been investigated for their anti-ulcer, anti-hypertensive, and antileishmanial activities. For example, a study on the synthesis, characterization, and evaluation of anti-ulcer activity of benzimidazole derivative highlights the potential for discovering new therapeutic agents (Sandhya Rani Madala, 2017).
- The design and synthesis of 5-nitro benzimidazole derivatives as AT1 antagonists for anti-hypertension activities demonstrate the role of structural modification in enhancing biological efficacy (Weibo Zhu et al., 2014).
- The antileishmanial activity of imidazole hydrazone compounds indicates the potential of nitroimidazole derivatives in treating protozoal infections, showcasing the importance of the nitro group in biological activity (Ana P. A. Oliveira et al., 2019).
Material Science and Sensing Applications
- The development of heterometal-organic frameworks with luminescent properties, as demonstrated by lanthanide-cadmium frameworks, offers insights into the use of heterocyclic compounds in materials science for sensing applications (Ling Ding et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
1-benzyl-2-methyl-4-nitro-5-pyrrolidin-1-ylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-12-16-14(19(20)21)15(17-9-5-6-10-17)18(12)11-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHQKQYKHPKLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B2701529.png)
![Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate](/img/structure/B2701532.png)
![N-(2-{2-acetyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide](/img/structure/B2701533.png)

![N-(4-bromo-2-fluorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2701536.png)






![N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2701546.png)


